molecular formula C14H28N2 B3032290 BUTYL(OCTAHYDRO-1H-QUINOLIZIN-1-YLMETHYL)AMINE CAS No. 1383626-32-1

BUTYL(OCTAHYDRO-1H-QUINOLIZIN-1-YLMETHYL)AMINE

Cat. No.: B3032290
CAS No.: 1383626-32-1
M. Wt: 224.39
InChI Key: UQHMEAZLQPVXPC-UHFFFAOYSA-N
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Description

BUTYL(OCTAHYDRO-1H-QUINOLIZIN-1-YLMETHYL)AMINE is a chemical compound with the molecular formula C14H28N2 and a molecular weight of 224.39 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes a quinolizidine ring system.

Preparation Methods

The synthesis of BUTYL(OCTAHYDRO-1H-QUINOLIZIN-1-YLMETHYL)AMINE involves several steps. One common method includes the reaction of butylamine with an octahydro-1H-quinolizine derivative under controlled conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The product is then purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

BUTYL(OCTAHYDRO-1H-QUINOLIZIN-1-YLMETHYL)AMINE can undergo various chemical reactions, including:

Scientific Research Applications

BUTYL(OCTAHYDRO-1H-QUINOLIZIN-1-YLMETHYL)AMINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of BUTYL(OCTAHYDRO-1H-QUINOLIZIN-1-YLMETHYL)AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved are still under investigation, but it is believed to influence neurotransmitter systems and signal transduction pathways .

Comparison with Similar Compounds

BUTYL(OCTAHYDRO-1H-QUINOLIZIN-1-YLMETHYL)AMINE is unique due to its quinolizidine ring structure. Similar compounds include:

These compounds share some chemical properties but can have different reactivity and applications due to their structural differences.

Properties

IUPAC Name

N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2/c1-2-3-9-15-12-13-7-6-11-16-10-5-4-8-14(13)16/h13-15H,2-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHMEAZLQPVXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1CCCN2C1CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601242227
Record name 2H-Quinolizine-1-methanamine, N-butyloctahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601242227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1383626-32-1
Record name 2H-Quinolizine-1-methanamine, N-butyloctahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1383626-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Quinolizine-1-methanamine, N-butyloctahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601242227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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